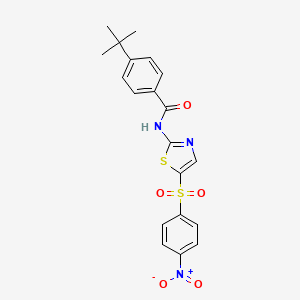

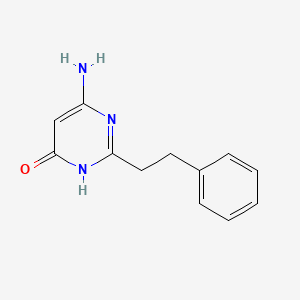

![molecular formula C22H20N4O2 B2509153 N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-17-3](/img/structure/B2509153.png)

N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The related compounds have been studied for their binding affinity to peripheral benzodiazepine receptors (PBR) and their ability to modulate steroid biosynthesis in cells, suggesting potential pharmacological applications .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, involves the variability of substituents on the acetamide moiety, which has been investigated to evaluate the effect of different substitutions on the binding affinity to PBR . Another study describes the synthesis of a new class of N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides, which are azaisosters of Alpidem, using a novel synthetic method . These methods could potentially be adapted for the synthesis of "N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide".

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques, such as XRD diffraction, FT-IR, and NMR spectroscopies, and theoretical methods, including DFT calculations . The geometrical parameters obtained from these studies are in agreement with experimental data, and the stability of the molecules has been analyzed using NBO analysis. The HOMO and LUMO analysis is used to determine charge transfer within the molecule .

Chemical Reactions Analysis

The related compounds have been synthesized through various reactions, including one-pot multi-component reactions and novel synthetic methods tailored to produce specific ligands for PBR . The reactivity of these compounds can be inferred to involve interactions with different reagents to introduce various substituents, which affect the biological activity and binding affinity of the final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include strong intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds, which contribute to the stability of the crystal structure . The molecular electrostatic potential and first hyperpolarizability have been calculated to find the role of these compounds in nonlinear optics . The spectral data, including IR, NMR, and mass spectrometry, are used to confirm the structures of the synthesized compounds .

Aplicaciones Científicas De Investigación

Apoptosis Induction in Cancer Cells

One study focused on the synthesis of substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, revealing that certain compounds could selectively inhibit the growth of H322 lung cancer cells by inducing apoptosis. This highlights the potential therapeutic applications of derivatives in cancer treatment (Lv et al., 2012).

Development of Heterocycles for Insecticidal Activity

Another study utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, including pyrrole, pyridine, and coumarin derivatives. These compounds were evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrating the compound's role in developing new agricultural chemicals (Fadda et al., 2017).

Imaging Applications in PET Scans

Radiosynthesis of [18F]DPA-714, a derivative for imaging the translocator protein (18 kDa) with PET, is another significant application. This work showcases the compound's relevance in diagnostic imaging, particularly for neurological conditions (Dollé et al., 2008).

Antioxidant Activity and Coordination Chemistry

A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated the compound's utility in coordination chemistry and its significant antioxidant activity. This underscores its potential in developing new materials and pharmaceuticals (Chkirate et al., 2019).

Synthesis and Biological Evaluation for CNS Disorders

The compound's derivatives have been explored for their potential in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This research shows the compound's applicability in drug development for central nervous system disorders (Li et al., 2016).

Propiedades

IUPAC Name |

N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-2-16-7-6-10-18(13-16)23-21(27)15-25-11-12-26-20(22(25)28)14-19(24-26)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSWXUPPJZASQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

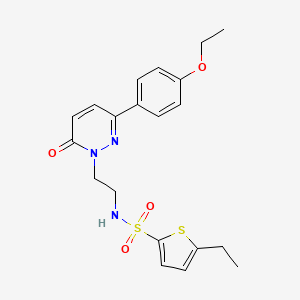

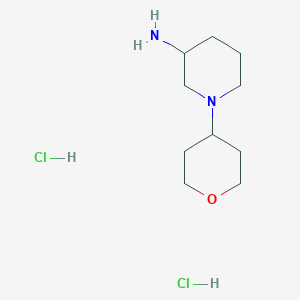

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)

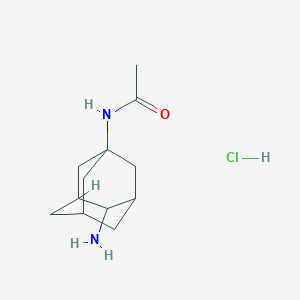

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

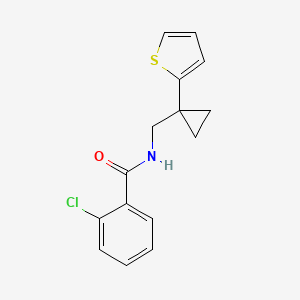

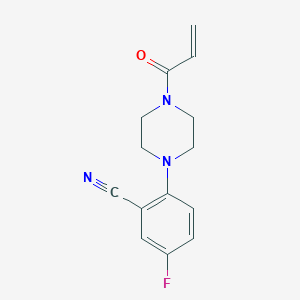

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

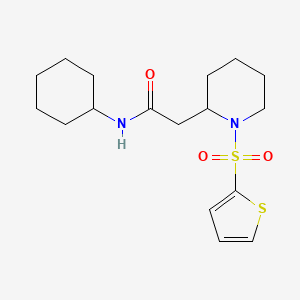

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)